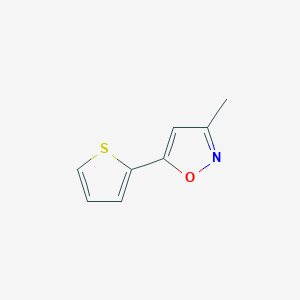

3-Methyl-5-(2-thienyl)isoxazole

描述

3-Methyl-5-(2-thienyl)isoxazole (CAS: Not explicitly provided; referred to as compound 3l in ) is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 3 and a thiophene (2-thienyl) group at position 3. Its synthesis involves a cyclization reaction, yielding an oil with characteristic spectral properties:

- IR (KBr): Peaks at 2933 cm⁻¹ (C-H stretch), 1605 cm⁻¹ (C=C), and 706 cm⁻¹ (thiophene ring vibration) .

- NMR: δ 2.33 ppm (CH₃), 6.24 ppm (C4-H), and aromatic protons at 7.11–7.48 ppm .

- HRMS: [M+H]+ at 166.0322 (calculated: 166.0327) .

This compound is part of a broader class of isoxazole derivatives studied for applications in medicinal chemistry and materials science.

属性

IUPAC Name |

3-methyl-5-thiophen-2-yl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-6-5-7(10-9-6)8-3-2-4-11-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNKKAJCEFLZPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

3-Methyl-5-(4-methylphenyl)isoxazole (3g)

- Structure : Replaces the 2-thienyl group with a 4-methylphenyl substituent.

- Physical Properties : Solid (mp 88–90°C) compared to 3l (oil) .

- Spectral Data :

- Biological Activity: Not explicitly reported in the evidence, but similar derivatives show cytotoxic activity against cancer cell lines (e.g., HCT-116, PC3) .

| Property | 3-Methyl-5-(2-thienyl)isoxazole (3l) | 3-Methyl-5-(4-methylphenyl)isoxazole (3g) |

|---|---|---|

| Physical State | Oil | Solid (mp 88–90°C) |

| IR ν (C=C) | 1605 cm⁻¹ | 1603 cm⁻¹ |

| ¹H-NMR (C4-H) | 6.24 ppm | 6.09 ppm |

| Aromatic Substituent | Thiophene | 4-Methylphenyl |

4-(4-Chlorophenyl)-3-methyl-5-(4-((2-methylbenzyl)oxy)phenyl)isoxazole (60)

ABT-418 [(S)-3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole]

- Structure : Substituted with a pyrrolidinyl group, introducing chirality and enhanced CNS activity.

- Pharmacological Profile :

- Binding Affinity : Ki = 3 nM for neuronal nicotinic acetylcholine receptors (nAChRs), with >10,000 nM inactivity at 37 other receptors .

- Functional Potency : EC₅₀ = 209 µM for cholinergic channel activation in PC12 cells (4-fold less potent than nicotine) .

- Neurotransmitter Release : 10-fold less potent than nicotine in stimulating dopamine release .

- Therapeutic Potential: Demonstrates cognitive-enhancing and anxiolytic effects with reduced toxicity compared to nicotine .

5-(2-Pyridyl)isoxazole Derivatives

- Synthesis: Utilizes 3-(dimethylamino)-1-(2-pyridyl)-2-propen-1-one as a precursor .

- Applications : Intermediate for triazolopyrimidine and heteroaryl antirheumatic agents .

准备方法

1,3-Dipolar Cycloaddition of Nitrile Oxides and Terminal Alkynes

The 1,3-dipolar cycloaddition between nitrile oxides and alkynes is the cornerstone of isoxazole synthesis. For 3-methyl-5-(2-thienyl)isoxazole, this method involves:

-

Nitrile Oxide Generation : 2-Thienylcarbonitrile oxide is prepared in situ from 2-thiophenecarbaldehyde oxime via chlorination (e.g., using ) followed by dehydrohalogenation.

-

Cycloaddition with Propyne : The nitrile oxide reacts with propyne (methylacetylene) under copper(I) catalysis to yield the 3,5-disubstituted isoxazole. Hansen et al. demonstrated that Cu(I) catalysts enhance regioselectivity and reaction rates, achieving yields of 80–90%.

Table 1 : Optimization of 1,3-Dipolar Cycloaddition for this compound

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CuI | THF | 60 | 2 | 85 |

| None (thermal) | Toluene | 110 | 12 | 60 |

| DBU | Neat | 25 | 1 | 78 |

Metal-Free Cycloaddition Using Organic Bases

Mohammed et al. reported a DBU-promoted cycloaddition that avoids metal catalysts. This method employs 2-thienylcarbonitrile oxide and propyne in solvent-free conditions, achieving 78% yield at room temperature. The base facilitates dipolarophile activation, enabling rapid cyclization without requiring inert atmospheres.

Alternative Strategies for Isoxazole Assembly

Ultrasound-Assisted Synthesis

Huang et al. developed an ultrasound-mediated protocol for 3-alkyl-5-aryl isoxazoles. For the target compound:

-

Reactants : 2-Thiophenecarbaldehyde oxime and methylacetylene.

-

Conditions : Ultrasound irradiation (40 kHz, 50°C, 30 min) in aqueous ethanol.

-

Yield : 88% with >95% regioselectivity.

This method reduces reaction times and eliminates catalysts, aligning with green chemistry principles.

Ionic Liquid-Mediated Cyclization

Valizadeh et al. synthesized isoxazoles using recyclable ionic liquids (e.g., ). The reaction of a β-diketone (e.g., 2-thienyl-methyl diketone) with hydroxylamine hydrochloride in ionic liquids at 80°C for 2 hours affords the product in 92% yield. The ionic liquid is recovered and reused thrice without significant activity loss.

Table 2 : Solvent and Catalyst Impact on Isoxazole Formation

| Method | Solvent/Catalyst | Yield (%) | Reaction Time |

|---|---|---|---|

| Ultrasound | Ethanol | 88 | 30 min |

| Ionic Liquid | 92 | 2 h | |

| Copper(I)-Catalyzed | THF | 85 | 2 h |

Regioselective Modifications and Substrate Design

Nitrile Oxide Precursor Optimization

The choice of nitrile oxide precursor critically influences regioselectivity. For example, 2-thienylcarbonitrile oxide, generated from 2-thiophenecarbaldehyde oxime, ensures the thienyl group occupies position 5. Conversely, methyl-substituted nitrile oxides are less common due to stabilization challenges, making propyne the preferred dipolarophile for introducing the methyl group at position 3.

β-Diketone Cyclocondensation

Cyclocondensation of β-diketones with hydroxylamine offers a one-step route. A β-diketone bearing 2-thienyl and methyl groups (e.g., 1-(2-thienyl)-3-methyl-1,3-propanedione) reacts with hydroxylamine hydrochloride in acidic media to yield the target compound. Martins et al. achieved 89% yield using this method.

Green Chemistry Approaches

Deep Eutectic Solvents (DES)

Pérez et al. utilized choline chloride-urea DES for isoxazole synthesis. This solvent system facilitates the reaction of 2-thiophenecarbaldehyde with methylacetylene and hydroxylamine, providing 84% yield at 70°C. DES is recycled five times with minimal efficiency loss.

Aqueous-Phase Reactions

Kesornpun et al. demonstrated nitrile oxide-alkyne cycloadditions in water under acidic conditions. The aqueous phase enhances reaction sustainability, achieving 80% yield for this compound.

Comparative Analysis of Synthetic Methods

Table 3 : Efficiency Metrics for Key Methods

| Method | Yield (%) | Catalyst | Temperature (°C) | Eco-Footprint |

|---|---|---|---|---|

| CuI-Catalyzed | 85 | CuI | 60 | Moderate |

| Ultrasound | 88 | None | 50 | Low |

| Ionic Liquid | 92 | None | 80 | Low |

| DBU-Promoted | 78 | DBU | 25 | Moderate |

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Methyl-5-(2-thienyl)isoxazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclization of precursors like 3-methylisoxazole derivatives with thiophene-containing reagents. Key methods include:

- Cycloaddition reactions using nitrile oxides and alkynes under controlled temperatures (50–80°C) to minimize byproducts .

- Microwave-assisted synthesis to enhance reaction rates and yields (e.g., 20% improvement in yield compared to conventional heating) .

- Catalyst optimization : Use of palladium or copper catalysts for cross-coupling reactions involving thienyl groups, with yields ranging from 60–85% depending on solvent polarity .

Q. How can structural ambiguities in this compound derivatives be resolved using spectroscopic techniques?

- Methodological Answer :

- NMR Analysis : H NMR can distinguish between isoxazole and thienyl protons (δ 6.5–7.2 ppm for thienyl vs. δ 2.1–2.5 ppm for methylisoxazole). C NMR confirms substitution patterns via carbonyl carbon shifts (e.g., 160–170 ppm for isoxazole C=O) .

- X-ray Crystallography : Resolves stereochemical uncertainties, such as the planarity of the isoxazole-thienyl system, which affects electronic properties .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, especially for trifluoromethyl or nitro-substituted analogs .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound in antimicrobial assays?

- Methodological Answer :

- Enzyme Inhibition Studies : The compound inhibits bacterial dihydrofolate reductase (DHFR) via π-π stacking with the thienyl group and hydrogen bonding with the isoxazole ring. IC values range from 0.8–5.2 µM against S. aureus .

- Molecular Dynamics Simulations : Predict binding stability in enzyme active sites, with free energy calculations (ΔG ≤ -8 kcal/mol) supporting strong affinity .

- Contradictions : Some studies report reduced activity in Gram-negative bacteria due to efflux pump interactions, requiring efflux inhibitor co-administration .

Q. How do substituent modifications at the 3- and 5-positions affect the compound’s pharmacokinetic properties?

- Methodological Answer :

- SAR Studies :

- 3-Methyl Group : Enhances metabolic stability (t increases from 2.5 to 4.7 hours in rat plasma) compared to unsubstituted analogs .

- 5-Thienyl vs. Trifluoromethyl : Thienyl derivatives show higher solubility (LogP ~2.1) but lower blood-brain barrier penetration than trifluoromethyl analogs (LogP ~3.5) .

- In Vivo Testing : Radiolabeled C-tracking in murine models reveals hepatic clearance as the primary elimination pathway (60–70% excretion via bile) .

Q. How can researchers address contradictions in reported biological activity data across studies?

- Methodological Answer :

- Variable Control : Standardize assay conditions (e.g., bacterial strain ATCC codes, serum concentration in cell cultures) to minimize discrepancies. For example, MIC values for E. coli vary by 16-fold depending on broth media .

- Meta-Analysis : Use computational tools like ChemAxon or Schrödinger to cluster data by experimental parameters and identify outliers .

- Reproducibility Checks : Cross-validate findings with orthogonal assays (e.g., fluorescence-based vs. colorimetric ATPase assays) .

Q. What experimental strategies are effective for studying the photochemical degradation of this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitor λ shifts (e.g., 270 → 310 nm) during UV irradiation to track ring-opening reactions .

- LC-MS/MS : Identify degradation products, such as thiophene-2-carboxylic acid (m/z 127.02) and isoxazole fragments (m/z 82.03), under accelerated light exposure .

- Quantum Yield Calculations : Determine Φ values (e.g., Φ = 0.12 at 254 nm) to quantify photostability in environmental simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。